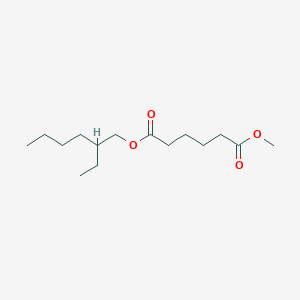
2-Ethylhexyl methyl hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl methyl hexanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and various industrial applications. This compound is particularly notable for its unique chemical structure and properties, which make it valuable in multiple scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl methyl hexanedioate typically involves the esterification of hexanedioic acid with 2-ethylhexanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl methyl hexanedioate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed under basic conditions.
Major Products Formed:
Oxidation: Hexanedioic acid and 2-ethylhexanoic acid.
Reduction: 2-ethylhexanol and hexanediol.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
2-Ethylhexyl methyl hexanedioate finds applications in several scientific research areas:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a biodegradable plasticizer in biopolymer production.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl methyl hexanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The compound’s lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
2-Ethylhexanoic acid: A carboxylic acid used in the production of metal salts and as a catalyst in polymerization reactions.
2-Ethylhexanol: An alcohol used as a plasticizer and in the synthesis of other esters.
Hexanedioic acid: A dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness: 2-Ethylhexyl methyl hexanedioate stands out due to its unique combination of properties from both its alcohol and acid components. This dual functionality allows it to be versatile in various applications, from industrial to biomedical fields .
Propiedades
Número CAS |
64573-69-9 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
6-O-(2-ethylhexyl) 1-O-methyl hexanedioate |
InChI |
InChI=1S/C15H28O4/c1-4-6-9-13(5-2)12-19-15(17)11-8-7-10-14(16)18-3/h13H,4-12H2,1-3H3 |
Clave InChI |
XQRJRRRFDGFLAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
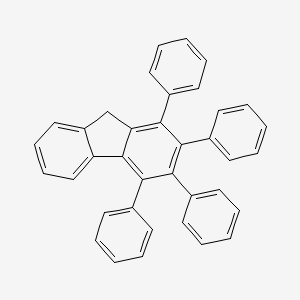

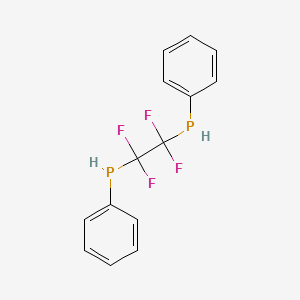
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
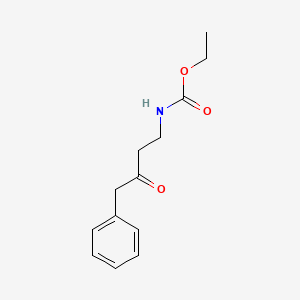
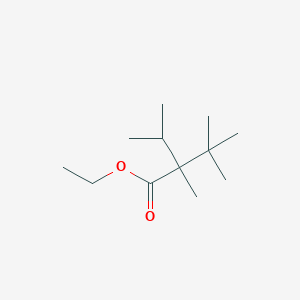
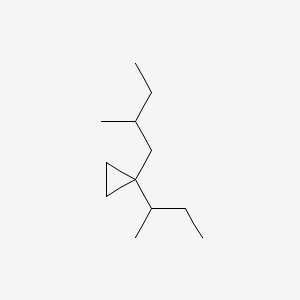

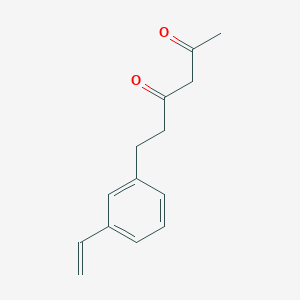
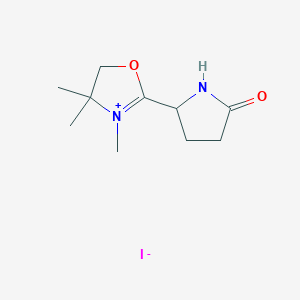
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
